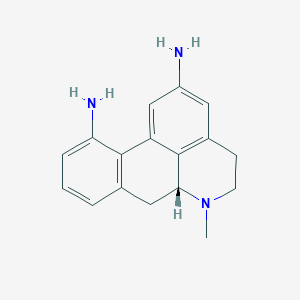![molecular formula C21H24ClN3O2S B10793039 5-Chloro-2-[[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]thio]benzoxazole](/img/structure/B10793039.png)
5-Chloro-2-[[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]thio]benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-[[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]thio]benzoxazole is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]thio]benzoxazole typically involves multiple steps. One common method includes the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts . The reaction conditions often involve ambient temperatures and the use of green solvents to ensure an eco-friendly process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]thio]benzoxazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions often involve controlled temperatures, pressures, and the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted benzoxazole derivatives .
Scientific Research Applications
5-Chloro-2-[[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]thio]benzoxazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Chloro-2-[[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]thio]benzoxazole involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in various biological processes, leading to its observed pharmacological effects . For example, it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazole derivatives, such as:
- 5-Chloro-2-methoxy-N-(4-methoxyphenyl)benzamide
- Chloro(5-methoxy-2-1-(4-methoxyphenyl)imino-N-ethyl phenyl-C)(1,2,3,4)
Uniqueness
5-Chloro-2-[[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]thio]benzoxazole is unique due to its specific structural features and the presence of the piperazine moiety, which contributes to its distinct pharmacological profile. The combination of the benzoxazole core with the piperazine and methoxyphenyl groups enhances its biological activity and selectivity .
Properties
Molecular Formula |
C21H24ClN3O2S |
|---|---|
Molecular Weight |
418.0 g/mol |
IUPAC Name |
5-chloro-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylsulfanyl]-1,3-benzoxazole |
InChI |
InChI=1S/C21H24ClN3O2S/c1-26-20-6-3-2-5-18(20)25-12-10-24(11-13-25)9-4-14-28-21-23-17-15-16(22)7-8-19(17)27-21/h2-3,5-8,15H,4,9-14H2,1H3 |
InChI Key |
MXRBKBQWTLOBGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCSC3=NC4=C(O3)C=CC(=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[2-(3-Methoxyphenyl)ethyl]phenoxy}butyl-4-(N-methyl)piperazine](/img/structure/B10792963.png)
![4{2-[2-(3-Methoxyphenyl)ethyl]phenoxy}butyl-(3,4-dihydroisoquinoline)](/img/structure/B10792969.png)

![3-amino-6-ethyl-2-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propylthio)thieno[2,3-d]pyrimidin-4(3H,4aH,7aH)-one](/img/structure/B10792999.png)

![2-[[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]thio]1H-benzimidazole](/img/structure/B10793004.png)
![2-[[3-[4-(2-Methoxyphenyl)-1-piperazinyl]propyl]thio]benzothiazole](/img/structure/B10793011.png)
![2-[[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]thio]benzothiazole](/img/structure/B10793017.png)
![2-[[3-[4-(Pyridin-2-yl)-1-piperazinyl]propyl]thio]benzoxazole](/img/structure/B10793023.png)
![2-[[2-[4-(2-Nitrophenyl)-1-piperazinyl]ethyl]thio]benzothiazole](/img/structure/B10793026.png)
![2-[[4-[4-(2-Methoxyphenyl)-1-piperazinyl]butyl]thio]benzothiazole](/img/structure/B10793034.png)
![1-(4-Fluorophenyl)-4-(8-phenyl-3,8-diaza-bicyclo[3.2.1]octan-3-yl)butan-1-one](/img/structure/B10793046.png)
![4-[5-(4-Chloro-phenyl)-2,5-diaza-bicyclo[2.2.1]hept-2-yl]-1-(4-fluoro-phenyl)-butan-1-one](/img/structure/B10793047.png)
![2-[[6-[4-(2-Methoxyphenyl)-1-piperazinyl]hexyl]thio]benzoxazole](/img/structure/B10793053.png)
